Cas no 2093486-71-4 ((2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo10.3.1.0^{2,11}.0^{4,9}hexadeca-2(11),3,5,7,9-pentaene)

2093486-71-4 structure
Productnaam:(2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo10.3.1.0^{2,11}.0^{4,9}hexadeca-2(11),3,5,7,9-pentaene
CAS-nummer:2093486-71-4
MF:C17H19N3O6
MW:361.349264383316
MDL:MFCD23102057
CID:5453692
PubChem ID:170362
(2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo10.3.1.0^{2,11}.0^{4,9}hexadeca-2(11),3,5,7,9-pentaene Chemische en fysische eigenschappen
Naam en identificatie
-
- (1R,12S)-5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2,4,6,8,10-pentaene; (2S,3S)-2,3-dihydroxybutanedioic acid
- 2093486-71-4
- EN300-27692912
- (2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo10.3.1.0^{2,11}.0^{4,9}hexadeca-2(11),3,5,7,9-pentaene
-
- MDL: MFCD23102057
- Inchi: 1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;5-1(3(7)8)2(6)4(9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+;1-,2-/m.0/s1
- InChI-sleutel: TWYFGYXQSYOKLK-WZEJWKMKSA-N
- LACHT: O[C@H](C(=O)O)[C@@H](C(=O)O)O.N1C[C@@H]2C3C=C4C(=CC=3[C@H](C1)C2)N=CC=N4
Berekende eigenschappen
- Exacte massa: 361.12738533g/mol
- Monoisotopische massa: 361.12738533g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 5
- Aantal waterstofbondacceptatoren: 9
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 3
- Complexiteit: 388
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 153Ų
(2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo10.3.1.0^{2,11}.0^{4,9}hexadeca-2(11),3,5,7,9-pentaene Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-123036-0.1g |
(2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2(11),3,5,7,9-pentaene |
2093486-71-4 | 90% | 0.1g |
$1227.0 | 2023-09-10 | |
Enamine | EN300-27692912-0.05g |
(1R,12S)-5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2,4,6,8,10-pentaene, (2S,3S)-2,3-dihydroxybutanedioic acid |
2093486-71-4 | 95.0% | 0.05g |
$353.0 | 2025-03-20 | |
Enamine | EBC-28047-45mg |
(2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2(11),3,5,7,9-pentaene |
2093486-71-4 | 90.0% | 45mg |
$472.0 | 2023-10-02 | |
1PlusChem | 1P02AGE1-100mg |
(2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2(11),3,5,7,9-pentaene |
2093486-71-4 | 90% | 100mg |
$1579.00 | 2023-12-19 | |
1PlusChem | 1P02AGE1-250mg |
(2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2(11),3,5,7,9-pentaene |
2093486-71-4 | 90% | 250mg |
$2114.00 | 2023-12-19 | |
Enamine | EBC-28047-30mg |
(2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2(11),3,5,7,9-pentaene |
2093486-71-4 | 90.0% | 30mg |
$347.0 | 2023-10-02 | |
1PlusChem | 1P02AGE1-50mg |
(2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2(11),3,5,7,9-pentaene |
2093486-71-4 | 90% | 50mg |
$1321.00 | 2023-12-19 | |
Enamine | EBC-28047-25mg |
(2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2(11),3,5,7,9-pentaene |
2093486-71-4 | 90.0% | 25mg |
$304.0 | 2023-10-02 | |
Enamine | EN300-123036-0.25g |
(2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2(11),3,5,7,9-pentaene |
2093486-71-4 | 90% | 0.25g |
$1660.0 | 2023-09-10 | |
Enamine | EN300-123036-0.05g |
(2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2(11),3,5,7,9-pentaene |
2093486-71-4 | 90% | 0.05g |
$1018.0 | 2023-09-10 |
(2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo10.3.1.0^{2,11}.0^{4,9}hexadeca-2(11),3,5,7,9-pentaene Gerelateerde literatuur
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
2093486-71-4 ((2S,3S)-2,3-dihydroxybutanedioic acid, 5,8,14-triazatetracyclo10.3.1.0^{2,11}.0^{4,9}hexadeca-2(11),3,5,7,9-pentaene) Gerelateerde producten
- 2411177-76-7(4-(prop-2-enamido)-N-[(3R)-1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]benzamide)
- 912763-48-5(PENTANOIC ACID (1-AMINOMETHYL-CYCLOPENTYL)-AMIDE)
- 920225-90-7(1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenylethan-1-one)
- 1020964-82-2(N-1-(furan-2-yl)ethyl-2-methylaniline)
- 1261869-40-2(3-Chloro-2-(3-(trifluoromethyl)phenyl)pyridine-5-acetic acid)
- 1600075-40-8(N-Methyl-5-(p-tolyl)thiaZol-2-amine)
- 2484719-17-5(Chlorobutoxy Abiraterone)
- 5856-66-6(n-Tetrapentacontane)
- 1006319-19-2(1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-5-methyl-1H-pyrazol-3-amine)
- 2229243-02-9(3-amino-2-(2-chloro-6-nitrophenyl)propanoic acid)
Aanbevolen leveranciers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk

Shanghai Jinhuan Chemical CO., LTD.
Goudlid
CN Leverancier
Bulk

Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk

Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
CN Leverancier
Bulk

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
